N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226427-50-4
VCID: VC4141858
InChI: InChI=1S/C20H21N5O4/c1-13-10-17(23-29-13)22-19(27)14-6-8-24(9-7-14)18(26)11-25-12-21-16-5-3-2-4-15(16)20(25)28/h2-5,10,12,14H,6-9,11H2,1H3,(H,22,23,27)
SMILES: CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Molecular Formula: C20H21N5O4
Molecular Weight: 395.419

N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide

CAS No.: 1226427-50-4

Cat. No.: VC4141858

Molecular Formula: C20H21N5O4

Molecular Weight: 395.419

* For research use only. Not for human or veterinary use.

N-(5-methylisoxazol-3-yl)-1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidine-4-carboxamide - 1226427-50-4

Specification

CAS No. 1226427-50-4
Molecular Formula C20H21N5O4
Molecular Weight 395.419
IUPAC Name N-(5-methyl-1,2-oxazol-3-yl)-1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C20H21N5O4/c1-13-10-17(23-29-13)22-19(27)14-6-8-24(9-7-14)18(26)11-25-12-21-16-5-3-2-4-15(16)20(25)28/h2-5,10,12,14H,6-9,11H2,1H3,(H,22,23,27)
Standard InChI Key HCIZTCWEIIPYHG-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features:

  • Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen at positions 1 and 2, substituted with a methyl group at position 5.

  • Quinazolinone moiety: A bicyclic system with a ketone at position 4, contributing to hydrogen-bonding interactions.

  • Piperidine-4-carboxamide: A six-membered nitrogen-containing ring with a carboxamide group at position 4, enhancing solubility and target binding .

The IUPAC name is N-(5-methyl-1,2-oxazol-3-yl)-1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidine-4-carboxamide, and its SMILES representation is CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O .

Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>20</sub>H<sub>21</sub>N<sub>5</sub>O<sub>4</sub>
Molecular Weight395.419 g/mol
CAS Registry Number1226427-50-4
Standard InChI KeyHCIZTCWEIIPYHG-UHFFFAOYSA-N
SolubilityNot publicly available

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions :

  • Piperidine-4-carboxamide formation: Condensation of piperidine-4-carboxylic acid with 5-methylisoxazol-3-amine.

  • Acetylation: Introduction of the 2-(4-oxoquinazolin-3(4H)-yl)acetyl group via nucleophilic acyl substitution.

  • Purification: Chromatographic techniques (e.g., HPLC) yield the final product.

Key intermediates include 4-oxoquinazoline derivatives, which are synthesized through cyclocondensation of anthranilic acid derivatives .

Analytical Characterization

TechniqueApplication
NMR SpectroscopyConfirms structural integrity (e.g., quinazolinone C=O at ~170 ppm).
Mass SpectrometryVerifies molecular weight (m/z 395.419) .
HPLCEnsures purity (>95% in most studies).
Compound ClassTarget PathogensMIC Range (µg/mL)
Isoxazole derivativesS. aureus, P. aeruginosa, C. albicans0.00012–0.125
Quinazolinone analogsE. coli, B. subtilis12.5–400

The 5-methylisoxazole moiety in this compound likely enhances membrane permeability, while the quinazolinone group interferes with microbial DNA gyrase .

Anticancer Activity

Piperidine-4-carboxamide derivatives modulate protein-protein interactions in cancer pathways. For example, structurally similar compounds (e.g., 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione) inhibit cereblon, a substrate receptor in the CRL4 E3 ubiquitin ligase complex, showing efficacy against diffuse large B-cell lymphoma .

Structure-Activity Relationships (SAR)

  • Isoxazole Substitution: Methyl at position 5 improves metabolic stability.

  • Quinazolinone Ketone: Essential for hydrogen bonding with target enzymes .

  • Piperidine Flexibility: The carboxamide group enhances solubility and pharmacokinetics .

Future Directions

  • Optimization: Introduce halogen substituents to improve potency against drug-resistant strains .

  • Target Validation: Explore interactions with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target in metabolic disorders .

This compound represents a promising scaffold for developing novel antimicrobial and anticancer agents. Further preclinical studies are warranted to elucidate its mechanism and therapeutic potential.

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